N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in bioinorganic chemistry . The compound’s structure includes a pyrazole ring, a dichlorophenyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in transition metal complexes.
Medicine: It is explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of dichlorophenyl and fluorophenyl groups in N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide makes it unique in terms of its potential applications and interactions .
Properties
Molecular Formula |
C17H11Cl2FN4O |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H11Cl2FN4O/c18-13-2-1-3-14(19)12(13)9-21-24-17(25)16-8-15(22-23-16)10-4-6-11(20)7-5-10/h1-9H,(H,22,23)(H,24,25)/b21-9+ |
InChI Key |
WNSKCDKZQCWWCK-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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